molecular formula C41H30O26 B1232299 Punicafolin CAS No. 88847-11-4

Punicafolin

Cat. No. B1232299
CAS RN: 88847-11-4
M. Wt: 938.7 g/mol
InChI Key: DPBVYZVSXAZMAY-UUUCSUBKSA-N
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Description

Punicafolin is an ellagitannin found in the leaves of Punica granatum (pomegranate) and in Phyllanthus emblica . It is an isomer of tellimagrandin II and nupharin A, but the hexahydroxydiphenoyl group is not attached to the same hydroxyl groups in the glucose molecule .


Synthesis Analysis

The first total syntheses of punicafolin were achieved in seven steps, respectively, from commercial α-d-glucose . The synthesis features sequential site-selective introduction of the adequate galloyl groups into unprotected d-glucose by a catalyst-controlled manner .


Molecular Structure Analysis

Punicafolin has a molecular formula of C41H30O26 . Its average mass is 938.661 Da and its monoisotopic mass is 938.102539 Da . It has 5 defined stereocentres .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving Punicafolin, it is known that it is an isomer of tellimagrandin II and nupharin A .


Physical And Chemical Properties Analysis

Punicafolin has a molecular formula of C41H30O26 . Its average mass is 938.661 Da and its monoisotopic mass is 938.102539 Da . It has 5 defined stereocentres .

Scientific Research Applications

Isolation and Characterization of Punicafolin

Punicafolin, identified as an ellagitannin, was first isolated from the leaves of Punica granatum. This compound was characterized by its physicochemical properties and spectral evidence (Tanaka, Nonaka, & Nishioka, 1985). Further advancements in the synthesis of punicafolin were achieved, allowing its production from commercial α-d-glucose, highlighting the potential for more accessible production methods (Shibayama, Ueda, Tanaka, & Kawabata, 2021).

Pharmacological Research

Punicafolin, along with other polyphenols isolated from Punica granatum, has been the subject of various pharmacological studies. Notably, these studies have investigated the potential anti-inflammatory and anti-infective effects of pomegranate peel and fruit extracts, which include compounds like punicafolin (Ismail, Sestili, & Akhtar, 2012). Additionally, research on Punica granatum has explored its anti-urolithiatic effects in male rats, further demonstrating the diverse potential applications of compounds like punicafolin (Rathod et al., 2012).

Antifungal Applications

The use of Punica granatum extract, containing punicafolin, as an antifungal agent against candidosis associated with denture stomatitis has been evaluated. This study demonstrated the potential for punicafolin to be used as a topical antifungal agent (Vasconcelos et al., 2003).

Wound Healing and Chronic Wounds Treatment

Punicafolin is also involved in the development of active wound dressing hydrogels for chronic wound healing. This application underscores its potential in the field of biomedical materials and chronic wound management (Ragab et al., 2019).

properties

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVYZVSXAZMAY-UUUCSUBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H30O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030158
Record name Punicafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Punicafolin

CAS RN

88847-11-4
Record name 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Punicafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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